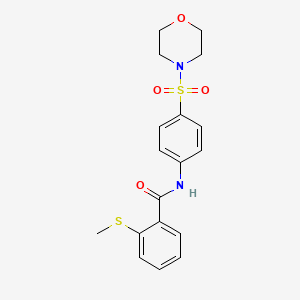
2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide is a chemical compound with the molecular formula C18H20N2O4S2 and a molecular weight of 392.4924 g/mol . This compound is characterized by the presence of a benzamide core substituted with a methylsulfanyl group and a morpholinylsulfonylphenyl group.
Méthodes De Préparation
The synthesis of 2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Morpholinylsulfonylphenyl Group: This step involves the sulfonylation of the benzamide core with morpholine derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Applications De Recherche Scientifique
2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors, altering signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide include:
2-methylsulfanyl-N-(4-morpholin-4-ylphenyl)benzamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
N-(4-morpholin-4-ylsulfonylphenyl)benzamide: Lacks the methylsulfanyl group, potentially altering its chemical properties and applications.
2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide: Contains a pyridine ring, which may confer different chemical and biological properties.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-25-17-5-3-2-4-16(17)18(21)19-14-6-8-15(9-7-14)26(22,23)20-10-12-24-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIHLWJOOVQXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-fluoro-4-methoxybenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5960054.png)
![METHYL 2-{1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-ETHOXYETHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE](/img/structure/B5960063.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-methoxyphenyl)butanediamide](/img/structure/B5960079.png)
![N-[1-(2-METHYLPHENOXY)PROPAN-2-YL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5960084.png)
![4-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5960092.png)
![8-({[2-(2,3-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B5960094.png)
![N-(1-benzylpyrrolidin-3-yl)-3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]propanamide](/img/structure/B5960099.png)
![N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B5960104.png)
![[(E)-1-[3-acetyloxy-10,13-dimethyl-16-(nitromethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylideneamino] propanoate](/img/structure/B5960108.png)
![2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5960114.png)
![N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B5960117.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5960145.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5960152.png)
